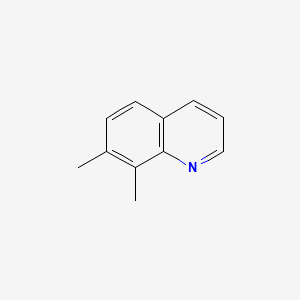

7,8-Dimethylquinoline

Description

Structure

2D Structure

Propriétés

IUPAC Name |

7,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBHBRFJFJLNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560770 | |

| Record name | 7,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-35-3 | |

| Record name | 7,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 7,8 Dimethylquinoline and Its Derivatives

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The foundational methods for quinoline synthesis rely on the cyclization of aniline (B41778) derivatives with three-carbon units. These classical routes, along with more modern variations, provide the toolkit for accessing a wide array of quinoline structures.

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone of quinoline synthesis. wikipedia.orgiipseries.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org The reaction is known for being vigorous, but modifications, such as the inclusion of ferrous sulfate, can moderate it. wikipedia.org

A significant modification is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the newly formed heterocyclic ring. iipseries.orgwikipedia.org This method is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

For the synthesis of 7,8-dimethylquinoline, the logical starting material would be 2,3-dimethylaniline (B142581). In the Skraup reaction with glycerol, this would be expected to yield this compound. However, the regioselectivity of the Skraup reaction with substituted anilines can be complex. For instance, the reaction with m-toluidine (B57737) yields a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030), demonstrating the challenges in achieving a single isomer. brieflands.com A study on the nitration of a mixture of 5- and 7-methylquinoline produced via a Skraup synthesis highlights this common issue of isomeric mixtures. brieflands.com

Table 1: Overview of Skraup and Doebner-von Miller Reactions for Methylquinoline Synthesis

| Reaction Name | Aniline Precursor | Carbonyl Source | Expected Product(s) |

|---|---|---|---|

| Skraup Synthesis | 2,3-Dimethylaniline | Glycerol | This compound |

| Doebner-von Miller | 2,3-Dimethylaniline | Crotonaldehyde | 2,7,8-Trimethylquinoline |

The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic compounds and can be employed to construct quinoline rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgyoutube.com

In the context of quinoline synthesis, N-arylacetamides are used as starting materials. The Vilsmeier reagent reacts with the acetanilide (B955) in a cyclization reaction to form a 2-chloro-3-formylquinoline derivative. niscpr.res.inresearchgate.net This method is particularly effective when the N-arylacetamide contains electron-donating groups, which facilitate the electrophilic cyclization step. niscpr.res.in

To synthesize a this compound derivative using this approach, one would start with N-(2,3-dimethylphenyl)acetamide. The reaction with the Vilsmeier reagent (DMF/POCl₃) would lead to the formation of 2-chloro-3-formyl-7,8-dimethylquinoline. This product serves as a versatile intermediate, as the chloro and formyl groups can be subjected to various subsequent transformations. niscpr.res.innih.gov For example, similar 2-chloro-3-formylquinolines have been used to synthesize a wide range of fused heterocyclic systems. nih.gov

Reaction Scheme for Vilsmeier-Haack Quinoline Synthesis

Step 1: Formation of the Vilsmeier reagent from DMF and POCl₃.

Step 2: Reaction of N-(2,3-dimethylphenyl)acetamide with the Vilsmeier reagent.

Step 3: Electrophilic cyclization to form an iminium intermediate.

Step 4: Hydrolysis during workup to yield 2-chloro-3-formyl-7,8-dimethylquinoline.

Beyond the Skraup reaction, several other cyclization strategies are employed to construct the quinoline core.

The Camps quinoline synthesis involves the base-catalyzed cyclization of an o-acylaminoacetophenone. wikipedia.orgchem-station.com This reaction can potentially yield two different hydroxyquinoline isomers depending on which carbonyl group (the ketone or the amide) the enolate attacks. wikipedia.org The reaction conditions and the structure of the starting material influence the product ratio. wikipedia.org To apply this to the this compound system, a precursor such as N-(2-acetyl-3,4-dimethylphenyl)acetamide would be required. The resulting product would be a hydroxy-7,8-dimethylquinoline, also known as a 7,8-dimethylquinolone. wikipedia.orgresearchgate.net

Another modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines . nih.govnih.gov In this method, an aniline substituted with an alkyne at the ortho position undergoes a 6-endo-dig cyclization when treated with an electrophile such as iodine (I₂), bromine (Br₂), or phenylselenyl bromide (PhSeBr). nih.gov This reaction provides a mild route to 3-functionalized quinolines. nih.gov Starting with N-(2,3-dimethylphenyl)-3-phenylpropiolamide, one could potentially synthesize a 2-phenyl-3-halo-7,8-dimethylquinoline.

Condensation reactions provide some of the most direct routes to substituted quinolines by combining two smaller fragments.

The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoaryl ketone and a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgjk-sci.comorganic-chemistry.org The reaction is typically catalyzed by acid or base and proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgnih.gov To synthesize this compound, 2-amino-3,4-dimethylbenzaldehyde (B13945860) could be condensed with acetaldehyde. This method is highly versatile for producing polysubstituted quinolines. organic-chemistry.org

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org The reaction forms a Schiff base intermediate which then undergoes ring closure. wikipedia.org For the synthesis of a substituted this compound, 2,3-dimethylaniline would be reacted with a β-diketone like acetylacetone (B45752) (2,4-pentanedione). This would be expected to produce 2,4,7,8-tetramethylquinoline. The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on both the aniline and the diketone. wikipedia.org

Table 2: Condensation Reactions for Dimethylquinoline Synthesis

| Reaction Name | Precursor 1 | Precursor 2 | Expected Product |

|---|---|---|---|

| Friedländer Synthesis | 2-Amino-3,4-dimethylbenzaldehyde | Acetaldehyde | This compound |

Targeted Synthesis of this compound Isomers

The synthesis of a specific isomer like this compound free from other isomers often requires more targeted strategies that control the regiochemistry of the substitution.

Achieving the specific 7,8-dimethyl substitution pattern requires careful control over the placement of the methyl groups either before or during the quinoline ring formation.

One key strategy involves starting with a precursor where the substitution pattern is already established. The use of 2,3-dimethylaniline (also known as 2,3-xylidine) as a starting material in reactions like the Combes, Doebner-von Miller, or Friedländer synthesis is a direct approach to introduce the 7,8-dimethyl substitution pattern onto the quinoline's benzene (B151609) ring. merckmillipore.comsigmaaldrich.com The challenge then lies in controlling the substitution on the pyridine (B92270) ring.

Another powerful strategy involves the regioselective functionalization of a pre-existing quinoline . A notable example is the selective synthesis of 7-methyl-8-nitroquinoline (B1293703). brieflands.com This synthesis begins with the Skraup reaction of m-toluidine, which produces an inseparable mixture of 7-methylquinoline and 5-methylquinoline. brieflands.com This mixture is then subjected to nitration with nitric and sulfuric acids. Remarkably, the nitration proceeds with high regioselectivity, yielding almost exclusively 7-methyl-8-nitroquinoline from the 7-methylquinoline in the mixture. brieflands.comnih.gov The directing effect of the C7-methyl group and the electronic properties of the quinoline ring system under acidic conditions guide the nitro group to the C8 position. brieflands.comstackexchange.com This 8-nitro group could then potentially be converted to an amino group and subsequently removed or used as a handle for further reactions, providing a pathway to 7,8-disubstituted quinolines. This demonstrates that a substituent can be installed with high precision on a pre-formed quinoline ring.

Plausible Multi-step Synthesis for this compound:

Skraup Synthesis: Reaction of m-toluidine with glycerol to produce a mixture of 7-methylquinoline and 5-methylquinoline. brieflands.com

Regioselective Nitration: Treatment of the mixture with HNO₃/H₂SO₄ to selectively form 7-methyl-8-nitroquinoline. brieflands.com

Reduction: Reduction of the nitro group to an amino group (7-methylquinolin-8-amine).

Sandmeyer Reaction: Conversion of the amino group to a nitrile.

Further transformations: Conversion of the nitrile to a methyl group.

This type of multi-step, regioselective approach is often necessary to access specific, highly substituted heterocyclic compounds that are difficult to obtain via single-step classical methods.

Derivatization and Functionalization Strategies of this compound

The this compound core serves as a versatile scaffold for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for tuning the molecule's properties for various applications. Key strategies for the derivatization and functionalization of this compound and its analogs include halogenation, reduction, oxidation, nucleophilic substitution, esterification, hydrolysis, and cross-coupling reactions.

Halogenation Reactions

Halogenation of quinoline derivatives is a fundamental transformation that introduces reactive handles for further chemical modifications. In the context of 8-substituted quinolines, including those with a methyl group at the 8-position, metal-free halogenation protocols have been developed.

An operationally simple and metal-free method for the C5–H halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acid as the halogen source. nih.govrsc.org This reaction proceeds at room temperature under air, offering an economical route to halogenated quinolines with good to excellent yields and high regioselectivity. nih.govrsc.org For instance, the chlorination of 8-methylquinoline (B175542) with trichloroisocyanuric acid (TCCA) yields a mixture of the C5-chlorinated product and a dichlorinated byproduct. nih.gov Similarly, bromination with tribromoisocyanuric acid (TBCA) primarily results in bromination of the methyl group, with a smaller amount of bromination on the quinoline ring. nih.gov

The bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions. researchgate.net For example, monobromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives, while 8-methoxyquinoline (B1362559) primarily yields the 5-bromo derivative. researchgate.net

Table 1: Examples of Halogenation Reactions on 8-Substituted Quinolines

| Starting Material | Reagent | Product(s) | Reference |

|---|---|---|---|

| 8-Methylquinoline | TCCA | C5-chloro-8-methylquinoline, Dichloro-8-methylquinoline | nih.gov |

| 8-Methylquinoline | TBCA | 8-(Bromomethyl)quinoline, Bromo-8-methylquinoline | nih.gov |

| 8-Hydroxyquinoline | Bromine (1.5 eq) | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | researchgate.net |

| 8-Methoxyquinoline | Bromine | 5-Bromo-8-methoxyquinoline | researchgate.net |

Reduction Reactions

Reduction reactions are pivotal in modifying functional groups on the this compound scaffold. A notable example is the reduction of a carbonyl group. While direct examples on this compound are not extensively detailed in the provided context, the reduction of related quinoline derivatives is a common transformation. For instance, in the synthesis of certain 8-hydroxyquinoline derivatives, a reduction amination step is employed to introduce a substituted amino group. nih.gov This involves the reaction of an aldehyde with a primary amine, followed by reduction of the resulting imine.

Oxidation Reactions

Oxidation reactions provide a pathway to introduce oxygen-containing functional groups or to cleave parts of the molecule. Ozonolysis is a powerful oxidation method, though its specific application to this compound is not detailed in the provided search results. However, oxidation is a key step in the synthesis of related compounds. For example, the synthesis of certain morphinan (B1239233) derivatives involves oxidation and reduction steps. google.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for introducing a wide array of functional groups onto the quinoline ring system, particularly at positions activated by leaving groups such as halogens. mdpi.comyoutube.com The 4-position of the quinoline ring is often susceptible to nucleophilic attack.

In a study on 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group readily undergoes nucleophilic substitution with various nucleophiles to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.com Interestingly, the reactivity of different positions can be influenced by the substituents present. For instance, while the 2-chloro position in 2,4-dichloro-8-methylquinoline (B1596889) is inactive towards hydrazinolysis, the presence of an ethylthio group at the 2-position facilitates this substitution. mdpi.com

Esterification and Hydrolysis

Esterification and hydrolysis are fundamental reactions for the interconversion of carboxylic acids and their ester derivatives. These reactions are valuable for modifying the solubility and reactivity of quinoline derivatives.

The synthesis of ester derivatives from secondary metabolites, which can include quinoline alkaloids, is a common strategy to enhance their biological activity and structural diversity. medcraveonline.com This can be achieved through both chemical and enzymatic esterification processes. medcraveonline.com For example, eugenol, a phenolic compound, can be esterified with various acids to produce eugenyl acetate, caprylate, and benzoate. medcraveonline.com

Conversely, hydrolysis can be used to convert esters back to their corresponding carboxylic acids or alcohols. For instance, a theoretical study on (quinolin-8-yl)dimesitylborane (DMBQ) mentions a hydrolysis reaction that results in the loss of a mesitylene (B46885) group. usd.edu

Suzuki Coupling and Other Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including derivatives of quinoline. usd.edulibretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org

Recent advancements have focused on the development of new catalysts and ligands to improve the efficiency and scope of Suzuki coupling, particularly for challenging substrates like heteroaromatics. usd.edunih.gov For example, a catalyst system including an 8-(dimesitylboryl)quinoline ligand has been studied for the coupling of aryl halides with phenylboronic acids. usd.edu

The choice of halogen on the quinoline substrate can influence the reaction's thermodynamic favorability, with bromine often being a favorable leaving group. usd.edu Anhydrous cross-coupling conditions have been developed to prevent the hydrolysis of boronic ester coupling partners, leading to significantly reduced reaction times. nih.gov

Click Chemistry Approaches for Conjugate Synthesis

Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. organic-chemistry.org One of the most prominent examples of click chemistry is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of stable 1,2,3-triazole rings. organic-chemistry.orgnih.gov This methodology has been widely adopted for the synthesis of complex molecules, including peptide-oligonucleotide conjugates, by linking two molecular entities, one containing an azide (B81097) group and the other an alkyne group. nih.gov

While direct applications of click chemistry for the synthesis of this compound conjugates are not extensively documented in the reviewed literature, the principles of this versatile synthetic strategy are broadly applicable. The functionalization of the this compound core with either an azide or an alkyne moiety would enable its conjugation to a wide array of molecules, such as peptides, polymers, or other bioactive agents, that have been similarly functionalized. nih.govnih.gov This approach offers a powerful tool for developing novel this compound-based materials and therapeutic agents. The stability of the resulting triazole linker is a key advantage, ensuring the integrity of the conjugate under various conditions. nih.gov

Reactions with Hydrazine Derivatives

The reaction of this compound derivatives with hydrazine and its derivatives provides a versatile route to a variety of heterocyclic systems. A key intermediate, 4-hydrazinyl-7,8-dimethylquinolin-2-ol, can be synthesized by reacting this compound-2,4-diol with hydrazine hydrate. connectjournals.comconnectjournals.com This hydrazinyl derivative serves as a building block for further synthetic transformations.

For instance, it can be reacted with:

Heterocyclic aldehydes to form Schiff's bases. connectjournals.comconnectjournals.com

Isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives. connectjournals.comconnectjournals.com

Pentane-2,4-dione to produce 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol. connectjournals.comconnectjournals.com

These reactions significantly expand the library of accessible this compound derivatives, opening avenues for the exploration of their chemical and biological properties. The resulting hydrazide-hydrazone derivatives are known to be valuable precursors in the synthesis of various other heterocyclic compounds. nih.govmdpi.com

Cycloaddition Reactions (e.g., dearomative cycloadditions)

Cycloaddition reactions offer a powerful and atom-economical method for rapidly constructing complex, three-dimensional molecular architectures from relatively simple starting materials. nih.govescholarship.org In the context of quinolines, photochemical dearomative cycloadditions have emerged as a particularly useful strategy. nih.govrsc.orgrsc.org

These reactions typically involve the excitation of the quinoline ring system, often facilitated by a photosensitizer and sometimes a Lewis acid, followed by its reaction with an alkene. nih.govescholarship.org This process leads to the formation of polycyclic structures by breaking the aromaticity of the quinoline core. The regioselectivity of these cycloadditions, for instance, the formation of 8-to-5 versus 5-to-8 adducts, can be influenced by the position of substituents on the quinoline ring. nih.gov For quinolines with substituents at the 7-position, such as 7-methylquinoline, the 8-to-5 cycloaddition product is generally favored. nih.gov

Recent advancements have described facile photochemical strategies for the synthesis of pyridine-fused 3D polycyclic molecules from quinolines and bicyclo[1.1.0]butanes under visible light conditions. rsc.orgrsc.org These dearomative reactions proceed through a triplet-triplet energy transfer-enabled [2π + 2σ] cycloaddition. rsc.orgrsc.org Such methods are valuable for increasing molecular saturation and creating three-dimensional complexity. rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant traction, aiming to develop more environmentally benign and efficient synthetic protocols. nih.govarabjchem.org Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govmdpi.com Green chemistry approaches seek to address these drawbacks by focusing on aspects such as the use of safer solvents, development of reusable catalysts, and implementation of energy-efficient reaction conditions. kahedu.edu.in

Catalyst Development for Sustainable Synthesis

A central focus of green chemistry in quinoline synthesis is the development of sustainable and reusable catalysts. Nanocatalysts, in particular, have shown great promise due to their high surface area and unique catalytic properties. nih.gov For instance, various nanocatalysts have been employed to facilitate the synthesis of substituted quinolines under greener conditions, often leading to higher yields, shorter reaction times, and simpler work-up procedures. nih.gov

The use of heterogeneous catalysts, such as Ru-Fe/γ-Al2O3, allows for the continuous synthesis of quinoline compounds and easy separation of the catalyst from the reaction mixture, enabling its reuse. rsc.org The development of metal-free catalytic systems is another important area of research, aiming to avoid the use of potentially toxic and expensive heavy metals. mdpi.com

Solvent-Free and Microwave-Assisted Protocols

Solvent-free and microwave-assisted synthetic methods are key strategies in green chemistry for the synthesis of quinoline derivatives. rsc.orgorganic-chemistry.org Solvent-free reactions, as the name suggests, are conducted in the absence of a solvent, which significantly reduces waste and potential environmental pollution. researchgate.net For example, the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a catalyst allows for the solvent-free synthesis of quinoline derivatives via the Friedländer annulation. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgnih.govrsc.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline and its derivatives. nih.govnih.govscielo.org.mx The combination of multicomponent reactions with microwave irradiation represents a particularly efficient and environmentally friendly approach to the synthesis of complex quinoline-based structures. nih.gov

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | 90 minutes | Significantly shorter (e.g., 9-10 minutes) | nih.gov |

| Yield | 73% | Higher yields (up to 98%) | organic-chemistry.orgnih.gov |

| Energy Consumption | Higher | Lower | nih.gov |

| Waste Production | Higher | Lower | nih.gov |

Iii. Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X--ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical method that provides precise information regarding the three-dimensional structure of molecules in a crystalline solid. uol.deunl.pt It allows for the detailed determination of molecular geometry, including bond lengths and angles, as well as how molecules arrange themselves in the crystal lattice, governed by intermolecular interactions. uol.deunl.pt Studies on various derivatives of 7,8-dimethylquinoline have utilized this technique to establish their exact molecular and supramolecular structures.

X-ray diffraction studies reveal that the core quinoline (B57606) ring system in these derivatives is typically planar or nearly planar.

In the case of 2,4-Dichloro-7,8-dimethylquinoline , the asymmetric unit of the crystal contains two independent molecules. nih.gov Both molecules are described as essentially planar, with maximum deviations from the mean plane being 0.072 Å. nih.gov The bond lengths and angles are comparable to similar quinoline structures. nih.gov

For 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate , the quinoline ring system is also planar, showing a maximum deviation of just 0.005 Å for all non-hydrogen atoms. nih.gov Similarly, the quinoline ring in 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate is essentially planar, with a maximum deviation of 0.054 Å. nih.gov

In a more complex derivative, ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate , there are two quinoline ring systems. nih.gov Both are nearly planar, with maximum deviations of 0.029 Å and -0.018 Å, respectively, and the dihedral angle between these two quinoline systems is a mere 4.17°. nih.gov

The packing of molecules within the crystal is stabilized by a network of non-covalent interactions.

In the crystal structure of 2,4-Dichloro-7,8-dimethylquinoline , the packing is influenced by weak π-π stacking interactions, with centroid-centroid distances measured at 3.791 Å and 3.855 Å. nih.gov Weak intramolecular C-H···Cl and C-H···N interactions also contribute to stabilizing the molecular conformation. nih.gov

The crystal structure of 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate is stabilized by extensive hydrogen bonding, including O-H···O, N-H···O, and O-H···Cl interactions, which link the ions and water molecules. nih.gov Furthermore, π-π stacking interactions are observed with centroid-centroid distances of 3.5213 Å and 3.7176 Å. nih.gov

Similarly, for 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate , the cations and anions are linked by N-H···O and O-H···O hydrogen bonds. nih.gov The structure is also stabilized by π-π interactions between the pyridine (B92270) and benzene (B151609) rings, with centroid-centroid distances of 3.5473 Å and 3.6926 Å. nih.gov

In ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate , the packing is stabilized by a combination of C-H···O and C-H···N interactions, weak π-π stacking (centroid-centroid distances of 3.7985 Å and 3.7662 Å), and C-H···π interactions. nih.gov

The precise details of the crystal structure and the quality of the X-ray diffraction experiment are summarized by crystallographic data and refinement parameters. This information is critical for verifying the determined structure. Data for several derivatives of this compound are presented below.

| Parameter | 2,4-Dichloro-7,8-dimethylquinoline nih.gov | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) iucr.org | 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate nih.gov |

|---|---|---|---|

| Chemical Formula | C₁₁H₉Cl₂N | C₁₂H₁₀ClNO | C₁₁H₁₂NO⁺·Cl⁻·2H₂O |

| Formula Weight (g/mol) | 226.09 | 219.66 | 245.70 |

| Temperature (K) | 295 | 290 | 100 |

| Crystal System | Orthorhombic | Orthorhombic | Triclinic |

| Space Group | Pca2₁ | Pnma | P-1 |

| a (Å) | 20.3054 (9) | 20.4542 (13) | 6.7990 (5) |

| b (Å) | 3.9992 (2) | 6.7393 (4) | 9.2215 (6) |

| c (Å) | 25.5743 (11) | 7.5675 (4) | 10.2123 (7) |

| α (°) | 90 | 90 | 103.820 (1) |

| β (°) | 90 | 90 | 95.629 (1) |

| γ (°) | 90 | 90 | 105.517 (1) |

| Volume (ų) | 2076.77 (17) | 1043.16 (11) | 590.04 (7) |

| Z | 8 | 4 | 2 |

| R-factor (R₁) | 0.049 | 0.034 | 0.028 |

| wR-factor (wR₂) | 0.119 | 0.115 | 0.092 |

| Data-to-parameter ratio | 15.6 | 13.8 | - |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. photothermal.com These methods are complementary: IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability. photothermal.commt.com This provides a characteristic "fingerprint" for a molecule, allowing for the identification of functional groups and structural features. mt.com

The IR spectra of this compound derivatives exhibit characteristic absorption bands that can be assigned to specific molecular vibrations. These assignments are crucial for confirming the presence of particular functional groups.

For example, in a series of synthesized N-(substituted phenyl)-7,8-dimethylquinolin-2-amines , the IR spectra show characteristic peaks for N-H stretching around 3212 cm⁻¹, aromatic C-H stretching near 2946 cm⁻¹, aromatic C=C stretching in the 1405-1598 cm⁻¹ region, and C-N stretching vibrations around 1598 cm⁻¹. connectjournals.com

The table below summarizes some of the key vibrational modes and their typical frequencies observed in derivatives of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference Compound Example |

|---|---|---|---|

| N-H stretch | ~3212 - 3189 | Indicates the presence of amine or amide groups. | N-(4-methoxyphenyl)-7,8-dimethyl-2-(hydrazineyl)carboxamide connectjournals.com |

| Aromatic C-H stretch | ~2976 - 2946 | Corresponds to the C-H bonds on the quinoline ring. | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol connectjournals.com |

| Aliphatic C-H stretch | ~2923 - 2858 | Corresponds to the C-H bonds of the methyl groups. | 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline connectjournals.com |

| C=O stretch (Amide) | ~1662 | Characteristic of a carbonyl group in an amide linkage. | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol connectjournals.com |

| C=N stretch | ~1558 - 1548 | Vibration of the carbon-nitrogen double bond within the quinoline ring or pyrazole (B372694) substituent. | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol connectjournals.com |

| Aromatic C=C stretch | ~1405 - 1598 | Indicates the skeletal vibrations of the aromatic rings. | N-(4-methoxyphenyl)-7,8-dimethyl-2-(hydrazineyl)carboxamide connectjournals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

Spectroscopic data for several derivatives of this compound have been reported. For 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol , the ¹H NMR spectrum (in DMSO-d₆) shows singlets for the various methyl groups at 1.9 ppm (pyrazole-CH₃), 2.3 ppm (quinoline-CH₃), and 2.37 ppm (quinoline-CH₃). connectjournals.com The proton of the pyrazole ring appears as a singlet at 6.1 ppm, while the C-3 proton of the quinoline ring is observed at 6.4 ppm. connectjournals.com The aromatic protons of the quinoline ring appear as a doublet between 6.8-7.0 ppm, and the hydroxyl proton gives a singlet at 11.0 ppm. connectjournals.com

In another example, 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline , the ¹H NMR spectrum (in DMSO-d₆) displays singlets for the methyl groups at 1.9 ppm, 2.2 ppm, 2.3 ppm, and 2.4 ppm. connectjournals.com The C-3 proton of the quinoline ring appears at 6.9 ppm, and the aromatic protons are seen as a doublet between 7.2-7.5 ppm. connectjournals.com This data is crucial for confirming the successful synthesis and substitution pattern of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com

For this compound, the expected molecular formula is C₁₁H₁₁N. The theoretical monoisotopic mass for this formula is 157.08914 Da. uni.lu Experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical value, thereby confirming the elemental composition.

Studies on related compounds have demonstrated the power of HRMS. For example, in the synthesis of various quinoline derivatives, HRMS (electrospray ionization) was used to confirm the formation of the target molecules by comparing the calculated and found m/z values for the protonated molecule [M+H]⁺. rsc.org

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | uni.lursc.orgumich.edusci-hub.se |

| Theoretical Monoisotopic Mass | 157.08914 Da | uni.lu |

| Calculated m/z for [M+H]⁺ | 158.09642 | uni.lu |

| Found m/z for [M+H]⁺ | 157.0888 | umich.edu |

Photoemission Spectroscopy

Photoemission spectroscopy (PES) is a technique that measures the kinetic energies of electrons emitted from a substance when it is irradiated with high-energy photons. This provides fundamental information about the electronic structure of the material. ucdavis.edu

In PES, the analysis is typically divided into two regions: the valence level and the core level.

Valence Level Analysis: This region, probed by lower energy photons, provides information about the molecular orbitals involved in chemical bonding. The resulting spectrum reveals the distribution of electron density and the energies of the highest occupied molecular orbitals (HOMOs). For quinoline and its derivatives, the valence spectra are complex, with features arising from both π and σ orbitals. researchgate.net Theoretical calculations, such as the Outer Valence Green's Function (OVGF) method, are often used to aid in the assignment of these spectral features. researchgate.net

Core Level Analysis: This region, probed by higher energy X-rays (X-ray Photoelectron Spectroscopy or XPS), provides information about the core electrons (e.g., C 1s, N 1s). The binding energies of these core electrons are sensitive to the chemical environment of the atom, leading to "chemical shifts" that can be used to distinguish between atoms in different bonding situations. ucdavis.edu For a molecule like this compound, core-level PES could differentiate the various carbon atoms in the quinoline ring and the methyl groups, as well as the nitrogen atom.

Iv. Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the structural and electronic properties of organic molecules, including quinoline (B57606) and its derivatives. nih.govscirp.org DFT calculations balance computational cost and accuracy, providing reliable results for molecular geometry, vibrational frequencies, and electronic properties. scirp.org For quinoline derivatives, the B3LYP functional is commonly employed with various basis sets, such as 6-311++G(d,p), to perform these calculations. uantwerpen.be

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations are frequently used to determine the distribution of electrons and the energies of molecular orbitals. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. scirp.orgirjweb.com

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic transitions. scirp.org While specific DFT calculations for 7,8-Dimethylquinoline are not extensively detailed in the cited literature, analysis of related quinoline derivatives provides insight into the expected electronic characteristics. For instance, the HOMO-LUMO energy gap for the parent quinoline molecule has been calculated to be approximately 4.83 eV. scirp.org Calculations on other substituted quinolines, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, show how substituents can modulate these energy levels. dergipark.org.tr These studies help in understanding the charge transfer interactions that can occur within the molecule, which are crucial for its bioactivity. scirp.org

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| Trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde | DFT/B3LYP/6-311++G(d,p) | - | - | 3.75 |

| Cis-2-Chloro-7-Methylquinoline-3-Carbaldehyde | DFT/B3LYP/6-311++G(d,p) | - | - | 3.84 |

Geometrical optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. irjweb.com This procedure is fundamental for predicting stable molecular structures. For this compound, DFT calculations would be employed to find the most stable conformer by minimizing the energy with respect to all atomic coordinates. The process involves starting with an initial guess of the geometry and iteratively adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located. arxiv.org

Experimental crystallographic data for a closely related compound, 2,4-Dichloro-7,8-dimethylquinoline, shows that the core quinoline ring system is essentially planar. nih.gov This planarity is expected to be maintained in this compound. The optimized geometry from DFT calculations provides precise data on structural parameters. The table below presents theoretical data for the parent quinoline molecule, illustrating the type of structural information obtained from such calculations.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31+G(d,p)) |

|---|---|---|

| Bond Length | C2-C3 | 1.366 Å |

| Bond Length | N1-C2 | 1.317 Å |

| Bond Length | C9-N1 | 1.373 Å |

| Bond Angle | N1-C2-C3 | 123.5° |

| Bond Angle | C2-N1-C9 | 117.4° |

| Bond Angle | C5-C10-C9 | 119.5° |

Note: Data presented is for the parent quinoline molecule as a reference. scirp.org

DFT calculations are a valuable tool for predicting and interpreting various types of molecular spectra. nih.gov By computing the vibrational frequencies of the optimized molecular structure, it is possible to generate a theoretical infrared (IR) spectrum, which aids in the assignment of experimental vibrational bands. scirp.org Furthermore, the gauge-independent atomic orbital (GIAO) method, used in conjunction with DFT, allows for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov

For predicting electronic spectra, such as UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the method of choice. nih.govnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, providing information about absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption. scirp.org Comparing these theoretical spectra with experimental results can confirm the molecular structure and provide a deeper understanding of its electronic properties. researchgate.net

| Spectroscopic Technique | Calculated Parameter | Significance |

|---|---|---|

| FT-IR | Vibrational Frequencies (cm⁻¹) | Assignment of functional group vibrations |

| NMR | Chemical Shifts (ppm) | Prediction of ¹H and ¹³C NMR spectra |

| UV-Vis | Excitation Energies (eV), Wavelength (nm) | Identification of electronic transitions |

Understanding how molecules interact with catalyst surfaces is crucial for designing efficient catalytic processes. DFT calculations can be used to model the adsorption of molecules like this compound onto a catalyst surface, such as palladium or platinum. ucl.ac.uk These simulations help to identify the most favorable adsorption sites, determine the geometry of the adsorbed molecule, and calculate the adsorption energy. chemrevlett.comnih.gov

For quinoline derivatives, adsorption is often driven by the interaction of the nitrogen atom's lone pair of electrons with the metal surface. ucl.ac.uk The orientation of the molecule (e.g., planar or tilted) and the strength of the interaction can significantly influence the catalytic reaction's pathway and selectivity. ucl.ac.uk By analyzing the charge distribution and molecular orbitals before and after adsorption, researchers can gain insights into the electronic perturbations that activate the molecule for a subsequent reaction. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with biological macromolecules like proteins and nucleic acids.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. nih.gov Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target protein. nih.gov This method places the ligand into the active site of the protein and scores different poses based on their binding affinity, which is typically estimated in kcal/mol. nih.gov

| Computational Method | Key Output | Application in Drug Discovery |

|---|---|---|

| Molecular Docking | Binding Affinity (kcal/mol), Binding Pose | Predicts how strongly a ligand binds to a target |

| Molecular Docking | Interacting Residues, Interaction Type (H-bond, hydrophobic) | Identifies key amino acids for binding |

| Molecular Dynamics | Root Mean Square Deviation (RMSD), Trajectory Analysis | Assesses the stability of the ligand-protein complex over time |

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying key structural features responsible for their biological effects. For derivatives of this compound, SAR analyses have primarily focused on developing novel antimicrobial and anticancer agents.

Research into the antimicrobial and antifungal properties of this compound derivatives has revealed several key insights. connectjournals.com A foundational compound, this compound-2,4-diol, serves as a versatile precursor for synthesizing a variety of heterocyclic systems. connectjournals.com The introduction of different functional groups and ring systems onto this core structure significantly influences the resulting biological activity. For instance, the synthesis of Schiff's bases, carbothioamides, pyrazoles, and furo-quinolines has been explored to modulate activity. connectjournals.com

Studies have shown that specific substitutions can lead to moderate to high activity against various bacterial strains. For example, certain Schiff's bases derived from 4-hydrazinyl-7,8-dimethylquinolin-2-ol showed moderate activity against Escherichia coli and Staphylococcus aureus. connectjournals.com Furthermore, a pyrazole-containing derivative exhibited high activity against E. coli. connectjournals.com The nature and position of substituents on appended aromatic rings also play a critical role, a principle common in the SAR of quinoline-based agents. connectjournals.comnih.gov

In the context of anticancer activity, while specific SAR studies on this compound are limited, broader research on quinoline derivatives provides valuable guidance. The anticancer potential of the quinoline scaffold is well-established, with activity often linked to mechanisms like the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org SAR studies on related quinoline structures have shown that the presence and nature of substituents at various positions can dramatically affect cytotoxicity and selectivity against cancer cell lines. mdpi.comrsc.org For example, in other quinoline series, the introduction of electron-withdrawing groups or specific heterocyclic moieties has been shown to enhance anticancer efficacy. arabjchem.org Lipophilicity is another critical factor; a parabolic correlation between lipophilicity (ClogP) and anticancer activity has been observed for some quinazoline (B50416) derivatives, indicating that an optimal lipophilicity range is necessary for maximum potency. rsc.org These general principles are applicable to the rational design of novel this compound-based anticancer drug candidates.

| Derivative Class | Moiety Added to this compound Core | Observed Activity | Reference |

| Schiff's Bases | Substituted aromatic aldehydes | Moderate activity against E. coli and S. aureus | connectjournals.com |

| Carbothioamides | Substituted isothiocyanates | Activity depends on the nature of substituents | connectjournals.com |

| Pyrazoles | Pentane-2,4-dione followed by cyclization | High activity against E. coli | connectjournals.com |

| Furo-quinolines | Chloroacetaldehyde followed by cyclization and amination | Activity dependent on substituted amines | connectjournals.com |

Prediction of Biological Activity (e.g., PASS software)

Computational tools play a pivotal role in modern drug discovery by predicting the biological activity of novel compounds, thereby saving significant time and resources. One such tool is the Prediction of Activity Spectra for Substances (PASS) software. genexplain.comgenexplain.com PASS is a computer program that predicts a wide spectrum of biological activities based on the structural formula of a compound. genexplain.com The software operates by analyzing the structure-activity relationships of a large training set of known biologically active substances. genexplain.comakosgmbh.de

For a given molecule, such as this compound or its derivatives, PASS provides a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. genexplain.com The prediction is presented as a list of probabilities for each activity, with two key values:

Pa (Probability to be active): The probability that the compound possesses a particular biological activity.

Pi (Probability to be inactive): The probability that the compound does not possess that activity.

Activities with a Pa value greater than the Pi value are considered possible for the compound. genexplain.com This allows researchers to prioritize which compounds to synthesize and screen experimentally. For instance, PASS has been successfully used to identify novel antimicrobial, anticancer, and anti-inflammatory agents from various chemical classes. researchgate.netway2drug.com

While specific PASS prediction data for this compound is not available in the cited literature, the software could be applied to this molecule and its derivatives to explore their therapeutic potential. Based on the known activities of the broader quinoline class, a PASS analysis of this compound might predict activities such as:

Antineoplastic (anticancer)

Antibacterial

Antifungal

Anti-inflammatory

Enzyme inhibition (e.g., kinase inhibitor, reverse transcriptase inhibitor) nih.gov

Such in silico predictions would provide a valuable roadmap for guiding the experimental validation and future development of this compound derivatives as potential therapeutic agents.

Reaction Mechanism Studies through Computational Approaches

Understanding the detailed mechanism of chemical reactions is fundamental to optimizing synthesis protocols and designing new chemical transformations. Computational chemistry offers powerful methods for investigating reaction pathways, identifying transition states, and calculating reaction energetics, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Density Functional Theory (DFT) is a prominent computational method used for studying the electronic structure of molecules and elucidating reaction mechanisms. rsc.orgresearchgate.netrsc.org DFT calculations can be employed to model the synthesis of this compound and its derivatives. For example, in studying the synthesis of various quinoline derivatives, DFT has been used to optimize the geometry of reactants, intermediates, and products, and to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and dipole moments. nih.gov These calculations help in understanding the reactivity and stability of the molecules involved in the reaction. rsc.orgresearchgate.net

Computational approaches can be used to investigate various aspects of reactions involving this compound:

Reaction Pathways: By mapping the potential energy surface, computational models can identify the most likely reaction pathway from reactants to products, including the identification of any intermediates. For instance, DFT has been used to systematically explore the hydrogenation and ring-opening pathways in the hydrodenitrogenation of quinoline. nih.gov

Transition State Analysis: Locating and characterizing the transition state structure is key to understanding the kinetics of a reaction. Computational methods can calculate the activation energy, which determines the reaction rate.

Catalyst Effects: When a reaction is catalyzed, computational studies can model the interaction between the substrate (e.g., a this compound precursor) and the catalyst, explaining how the catalyst lowers the activation energy and influences the reaction's regioselectivity or stereoselectivity. mdpi.com

By applying these computational approaches, chemists can gain a deep, molecular-level understanding of the mechanisms governing the synthesis and reactivity of this compound, facilitating the development of more efficient and selective synthetic methods. researchgate.netacs.org

V. Advanced Chemical Reactivity and Reaction Mechanism Studies

Ozonolysis and Oxidative Transformations

The reaction of quinoline (B57606) and its derivatives with ozone is a key oxidative transformation that provides insight into the relative reactivity of the bonds within the fused heterocyclic system. Studies on various dimethylquinolines reveal a distinct pattern of reactivity, primarily involving the carbocyclic (benzene) ring.

The ozonolysis of quinoline homologues demonstrates a significant regioselectivity, with the initial attack predominantly occurring on the benzene (B151609) ring rather than the pyridine (B92270) ring. researchgate.netcapes.gov.br This preference is attributed to the electronic characteristics of the quinoline ring system, where the 5,6- and 7,8-bonds of the benzene portion exhibit reactivity towards ozone that is comparable to the α,β-bonds in naphthalene. researchgate.netcapes.gov.br For dimethylquinolines with methyl groups on the benzene nucleus, such as 7,8-dimethylquinoline, the main reaction pathway involves the cleavage of this ring. capes.gov.br The pyridine ring is generally attacked in a subsequent, slower reaction step. knaw.nl

The primary scission products formed upon ozonolysis and decomposition of the initial ozonide intermediates can be used to infer the position of the initial ozone attack. knaw.nl For instance, the ozonolysis of 5,8-dimethylquinoline (B1615803) yields glyoxal (B1671930) and 2,3-diacetyl-pyridine, confirming the cleavage of the benzene ring. knaw.nl Based on this established reactivity pattern, the ozonolysis of this compound is expected to proceed similarly, with initial oxidative attack targeting the C5=C6 and C8a=C4a bonds of the carbocyclic ring.

| Substrate | Primary Site of Ozone Attack | Rationale | Reference |

|---|---|---|---|

| Quinoline & Dimethylquinolines | Benzene Ring (5,6- and 7,8-bonds) | Reactivity resembles that of naphthalene; benzene ring is more susceptible to initial ozone attack than the pyridine ring. | researchgate.netcapes.gov.br |

| This compound (Expected) | Benzene Ring | Consistent with the general mechanism observed for quinoline and its homologues substituted on the carbocyclic ring. | capes.gov.br |

The mechanism of ozonolysis for quinolines involves the formation of polyozonide intermediates. The initial attack on the benzene ring leads to the formation of a 5,6-7,8-diozonide. researchgate.netcapes.gov.br This intermediate is relatively unstable and is formed through the rapid addition of two molecules of ozone. researchgate.net

Following the formation of the diozonide, a subsequent, much slower reaction can occur where further ozone molecules attack the pyridine ring, leading to the formation of a tetraozonide. researchgate.netknaw.nl This stepwise process, with the initial rapid formation of a diozonide followed by a slower conversion to a tetraozonide, has been studied quantitatively for quinoline and various methyl- and dimethylquinoline derivatives. researchgate.net The primary diozonide likely reacts with two additional ozone molecules to form the tetraozonide, which encompasses both rings of the quinoline system. knaw.nl

Electrocatalytic Hydrogenation Mechanisms

Electrocatalytic hydrogenation offers a sustainable and efficient method for the reduction of quinolines to valuable 1,2,3,4-tetrahydroquinolines under ambient conditions, using water as a clean hydrogen source. nih.gov The mechanism is heavily dependent on the catalyst and the substrate's ability to interact with the catalyst surface.

A critical step in the electrocatalytic hydrogenation of quinolines is the adsorption and activation of the substrate on the catalyst surface. nih.gov For cobalt-based catalysts, the specific surface sites play a crucial role. The mechanism involves the activation of water to produce active atomic hydrogen (H), which then participates in the hydrogenation. nih.gov The quinoline molecule adsorbs onto the catalyst surface, facilitating its interaction with the generated active hydrogen species. A proposed 1,4/2,3-addition pathway involving H leads to the selective hydrogenation of the pyridine ring. nih.gov

However, the substitution pattern on the quinoline ring can significantly impact the reaction. Studies on pyrolyzed cobalt-salen complexes have shown that placing a methyl group in proximity to the nitrogen atom of the heterocycle, as in the 8-position of this compound, can have a detrimental effect on the product yield. nih.gov This suggests that steric hindrance from the 8-methyl group may impede optimal adsorption of the substrate on the catalyst's active sites, thereby reducing the efficiency of the hydrogenation process. nih.gov

The choice of catalyst and any modifying agents is paramount to the success of the electrocatalytic hydrogenation. Novel catalysts, such as fluorine-modified cobalt, have demonstrated high activity for this transformation. nih.gov

The fluorine surface-sites on the cobalt catalyst serve a dual purpose. Firstly, they enhance the adsorption of the quinoline substrate. Secondly, they promote the activation of water by forming F⁻-K⁺(H₂O)₇ networks, which facilitates the production of the active atomic hydrogen (H*) necessary for the reduction. nih.gov This synergistic effect of enhanced substrate binding and efficient hydrogen generation leads to high selectivity and yield for 1,2,3,4-tetrahydroquinolines under mild conditions. nih.gov The versatility of this catalytic system is highlighted by its wide substrate scope, suggesting its applicability to substituted quinolines like this compound, although yields may be affected by substitution patterns as noted previously. nih.govnih.gov

| Factor | Role in Mechanism | Example/Effect | Reference |

|---|---|---|---|

| Substrate Adsorption | Essential for interaction with active hydrogen species on the catalyst surface. | Steric hindrance from an 8-methyl group can negatively impact product yield. | nih.govnih.gov |

| Fluorine-Modified Cobalt Catalyst | Enhances substrate adsorption and promotes water activation to produce atomic hydrogen (H). | Leads to high activity and selectivity for 1,2,3,4-tetrahydroquinolines at ambient conditions. | nih.gov |

| Water (Hydrogen Source) | Activated at the catalyst surface to provide the active hydrogen (H) for reduction. | Serves as a safe and clean hydrogen donor. | nih.gov |

Photochemical Reactions and Energy Transfer Catalysis

Photochemical dearomative cycloadditions represent a powerful strategy for rapidly building molecular complexity from aromatic precursors like quinolines. nih.gov The mechanism of these reactions often involves triplet-triplet energy transfer catalysis, where a photosensitizer absorbs light and transfers its triplet energy to the substrate, initiating the reaction. nih.gov

In the photochemical cycloaddition of quinolines with alkenes, the proposed mechanism involves energy transfer to a Lewis acid-activated quinoline. This is followed by a stepwise radical cycloaddition process. The regioselectivity of this cycloaddition is highly dependent on the position of substituents on the quinoline ring. nih.gov For quinoline substrates with a substituent in the 8-position, such as this compound, theoretical considerations suggest that the 5-to-8 biradical intermediate would be better stabilized by hyperconjugation. This stabilization directs the reaction pathway and leads to a specific regioselectivity that is opposite to that observed for unsubstituted quinoline. nih.gov This highlights the critical role that the methyl groups in this compound play in controlling the outcome of its photochemical reactions. nih.gov

Dearomatization Pathways and Regioselectivity

Dearomatization of the quinoline core is a powerful strategy for synthesizing complex, three-dimensional heterocyclic structures from flat aromatic precursors. These reactions disrupt the aromaticity of the benzene ring portion of the quinoline, leading to partially saturated derivatives that are of significant interest in medicinal chemistry. The regioselectivity of these reactions—that is, which positions on the ring are functionalized—is a critical aspect. While specific studies on this compound are limited, the general dearomatization pathways applicable to the quinoline scaffold provide insight into its potential reactivity.

Recent advancements in photochemistry have enabled novel dearomatization reactions of quinolines. For instance, photoexcited quinolinium species can exhibit a highly electrophilic diradical character. This reactivity allows for various transformations, including cycloadditions and hydrosilylations. The regioselectivity in these reactions is dictated by the electronic properties of the excited state and the nature of the reactants.

One notable method is the dearomative hydroboration of quinolines, which can be controlled to achieve different regioselectivities. By selecting appropriate phosphine (B1218219) ligands, it is possible to direct the hydroboration to either the 5,6- (vicinal) or 5,8- (conjugate) positions of the quinoline ring system. This selectivity arises from the interaction of the ligated boryl radical with the photoexcited quinoline.

Another significant pathway is dearomative hydrosilylation. This reaction can also be promoted by photoinduced hydrogen atom transfer (HAT). The regioselectivity of hydrosilylation is influenced by the radical's stability, which is generated on the quinoline ring. Computational studies on the parent quinoline suggest that the radical at the 5-position is more electron-deficient, which can direct the regiochemical outcome of the reaction.

The table below summarizes general dearomatization strategies applicable to the quinoline core, which can be extrapolated to understand the potential reactivity of this compound.

| Reaction Type | Reagents | Typical Regioselectivity | Mechanism Highlights |

| Hydroboration | Phosphine-ligated boranes | 5,6- or 5,8- | Ligand-controlled regioselectivity |

| Hydrosilylation | Silane reagents | 5-position | Stepwise Hydrogen Atom Transfer (HAT) |

| Cycloaddition | Alkenes, Alkynes | Varies | Photoinduced [4+2] cycloaddition |

It is important to note that the presence of the two methyl groups at the 7 and 8 positions would be expected to influence the electronic properties and steric accessibility of the benzene portion of the this compound molecule, thereby affecting the regioselectivity of these dearomatization reactions compared to the unsubstituted quinoline. However, without specific experimental data, these effects remain speculative.

Intramolecular Hydrogen Atom Transfer Processes

Intramolecular Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is transferred from one part of a molecule to another. In the context of quinoline chemistry, this process has been notably studied in derivatives containing a hydroxyl group, such as 7-hydroxyquinoline (B1418103). nih.govnih.gov In these systems, a substituent at the 8-position can act as a "molecular crane" to facilitate the long-distance transfer of a hydrogen atom from the hydroxyl group at position 7 to the nitrogen atom at position 1. nih.gov This process is typically induced by UV excitation. nih.gov

For this compound, an intramolecular HAT process of this nature is not anticipated due to the absence of a suitable hydrogen-donating group like a hydroxyl or amino group. The methyl groups at positions 7 and 8 are generally not labile enough to participate in such a transfer under typical conditions.

However, other types of HAT processes could be envisaged under specific circumstances, such as photochemical or radical-initiated reactions. For instance, a 1,7-hydride transfer has been reported in the dearomatization of certain quinoline derivatives, leading to the formation of C3-spiro hydroquinolines. researchgate.net This type of reaction involves the transfer of a hydride ion, which is mechanistically distinct from the radical hydrogen atom transfer seen in the 7-hydroxyquinoline examples. The applicability of such a process to this compound would depend on the specific reaction conditions and the presence of appropriate functional groups to facilitate the hydride shift.

The following table outlines the key features of the well-studied intramolecular HAT in 7-hydroxyquinoline derivatives, highlighting why a similar process is not directly applicable to this compound.

| Compound Class | Structural Requirements for Intramolecular HAT | Mechanism | Applicability to this compound |

| 7-Hydroxyquinoline Derivatives | - OH group at C7- "Crane" substituent at C8 | Photoinduced long-distance H-atom transfer from -OH to ring N | Not applicable due to lack of a hydrogen-donating group |

Degradation and Rearrangement Mechanisms (e.g., Cytisine (B100878) to Dimethylquinoline)

The mechanism of this transformation is not straightforward and involves several steps, likely initiated by harsh reaction conditions such as heating with strong acids or bases. A plausible pathway can be conceptualized as follows:

Initial Ring Opening: The reaction would likely begin with the cleavage of one of the C-N bonds in the piperidine (B6355638) ring of the cytisine structure. This could be facilitated by protonation of the nitrogen atoms under acidic conditions, making them better leaving groups.

Elimination and Dehydrogenation: Subsequent elimination reactions would lead to the formation of double bonds, moving towards a more aromatic system. Dehydrogenation steps would be necessary to remove excess hydrogen atoms and achieve the fully aromatic quinoline ring.

Rearrangement of the Carbon Skeleton: The most complex part of the mechanism is the rearrangement of the carbon framework. The specific bond cleavages and formations that lead to the final dimethylquinoline substitution pattern would be highly dependent on the reaction intermediates and their relative stabilities. The shift of a methyl group or a larger fragment during this process could account for the formation of different isomers.

Vi. Applications in Materials Science and Industrial Chemistry

Polymer Synthesis and Modification

The quinoline (B57606) nucleus is a key building block for a class of high-performance polymers known as polyquinolines. These polymers are recognized for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in demanding environments.

Polyquinolines are a class of aromatic polymers that exhibit remarkable thermal and mechanical properties. The incorporation of the rigid quinoline unit into the polymer backbone contributes to high glass transition temperatures (Tg) and excellent thermo-oxidative stability. dtic.milrsc.org Research into polyquinolines has demonstrated that their properties can be tailored through the synthesis of various structural modifications. dtic.mil While much of the literature focuses on the broader class of polyquinolines, the principles apply to polymers derived from 7,8-dimethylquinoline.

The synthesis of these thermally stable polymers can be achieved through reactions that create the quinoline ring system within the polymer chain. dtic.mil Coordination polymers involving quinoline derivatives, such as those formed with bis(8-hydroxy-quinoline)-Schiff bases, have also been investigated for their thermal stability. nist.govnih.gov The thermal degradation of these materials is a key area of study to understand their performance at elevated temperatures. nih.gov The mechanical properties of polyquinolines have also been a subject of investigation, revealing their potential for use in high-strength applications. acs.org

Table 1: Thermal Properties of Representative Polyquinolines

| Polymer Structure | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA) | Reference |

| Polyquinoline with biphenylene (B1199973) units | > Tg of base polymer after curing | Thermally crosslinkable | dtic.mil |

| Coordination polymers of bis(8-hydroxy-5-quinolyl)methane | Varies with coordinated metal | Studied up to 1000 °C in vacuum | nist.govnih.gov |

Dyes, Pigments, and Optical Materials

The extended π-electron system of the quinoline ring gives rise to unique photophysical properties, making its derivatives valuable in the formulation of dyes, pigments, and advanced optical materials.

Derivatives of quinoline are known to exhibit fluorescence, a property that is of significant interest for applications in sensors, probes, and organic light-emitting diodes (OLEDs). researchgate.netdaneshyari.com The introduction of different functional groups onto the quinoline scaffold allows for the tuning of their absorption and emission characteristics. nih.gov For instance, 8-amidoquinoline derivatives have been explored as fluorescent probes for the detection of metal ions like Zn2+. mdpi.com

Research has shown that quinoline-based compounds can serve as efficient blue fluorescent materials for OLEDs. nih.gov The design and synthesis of novel quinoline derivatives are aimed at achieving high quantum yields and specific emission wavelengths. nih.gov The study of the photophysical properties of these compounds, including their behavior in different solvent environments, is crucial for optimizing their performance in various optical applications.

Table 2: Fluorescent Properties of Selected Quinoline Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Application | Reference |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)-Zn complex | 360 | 490 | Zinc sensor | mdpi.com |

| 7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo connectjournals.comresearchgate.netIndeno[1,2-f]Quinoline derivative | Not specified | Blue emission | OLEDs | nih.gov |

| 7-(Diethylamino)quinoline-2(1H)-one derivatives | ~410-430 | Not specified | Fluorescent probes | nih.gov |

Semiconductors and Electronic Materials

The electron-accepting nature of the quinoline ring structure makes its derivatives suitable for use in organic electronic devices. researchgate.net They have been investigated for applications in third-generation photovoltaics, organic light-emitting diodes (OLEDs), and transistors. researchgate.netnih.gov The ability to functionalize the quinoline core allows for the fine-tuning of its electronic properties, such as energy levels and charge transport characteristics. nih.gov

Metal complexes of quinoline derivatives, for example, have been a focus of research for their application in photovoltaic cells. nih.gov In the context of organic semiconductors, 8-hydroxyquinoline (B1678124) derivatives have been used to create photoactive layers in electronic devices. mdpi.com The development of multifunctional polyquinolines has also opened up avenues for their use in electro-optic applications. cambridge.org

Building Blocks for Complex Heterocyclic Compounds

This compound and its derivatives serve as versatile precursors in organic synthesis for the construction of more complex heterocyclic systems. connectjournals.commdpi.com The reactivity of the quinoline ring and its substituents allows for a variety of chemical transformations, leading to a diverse range of novel compounds. rsc.orgrsc.org These synthetic pathways are crucial for drug discovery and the development of new functional materials. mdpi.comrsc.org

For example, this compound-2,4-diol can be used to synthesize furo[3,2-c]quinolines. connectjournals.com The functionalization of the quinoline scaffold is a significant area of research, with numerous methods being developed to introduce various substituents onto the ring system. rsc.org Multicomponent reactions involving quinoline precursors have also been highlighted as an efficient strategy for generating molecular diversity. rsc.org The synthesis of these complex heterocyclic compounds is often the first step towards discovering new materials with unique biological or physical properties. nih.gov

Vii. Mechanisms of Biological Activity and Interactions in Vitro

Enzyme Inhibition Studies

Quinoline (B57606) scaffolds, including derivatives of 7,8-dimethylquinoline, have been identified as inhibitors of various enzymes. The nature and potency of inhibition are often dependent on the substitution pattern on the quinoline ring.

While direct studies on the inhibition of cyclooxygenase-2 (COX-2) by this compound are not extensively documented in the reviewed literature, the broader class of quinoline derivatives has been investigated for anti-inflammatory properties, which often involve the modulation of enzymes like COX-2. For instance, some 4-carboxyl quinoline derivatives have demonstrated potent and selective COX-2 inhibitory activity. This suggests that with appropriate functionalization, the this compound scaffold could potentially be developed into a COX-2 inhibitor. The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the adverse side effects are often linked to the inhibition of COX-1.

Derivatives of quinoline have been shown to modulate complex enzyme systems, such as the proteasome. Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key player in cellular protein degradation.

Kinetic analyses of the chymotrypsin-like (CT-L) activity of the 20S proteasome in the presence of a substituted quinoline compound revealed a pattern consistent with mixed-type inhibition. This mode of inhibition is characterized by a decrease in the maximum velocity (Vmax) and an increase in the Michaelis constant (Km) as the inhibitor concentration increases. This suggests an allosteric-type modulation where the inhibitor binds to a site distinct from the active site, leading to a conformational change that impedes substrate binding and/or catalytic activity.

Table 1: Kinetic Parameters of Proteasome CT-L Activity Inhibition by a Substituted Quinoline

| Inhibitor Concentration | Vmax (RFU/min) | Km (µM) |

| Vehicle | 100 | 50 |

| Low | 75 | 65 |

| Medium | 50 | 80 |

| High | 25 | 100 |

Note: The data in this table is illustrative and based on the principles of mixed-type inhibition described in the literature for substituted quinolines.

Furthermore, some quinoline-based compounds have been found to inhibit DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation. mdpi.comnih.govuniroma1.it These inhibitors can act competitively with the DNA substrate. nih.gov

Nucleic Acid Interactions (e.g., DNA Intercalation, DNA Synthesis Interference)

The planar structure of the quinoline ring system is conducive to interactions with nucleic acids, particularly through intercalation between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Studies on various quinoline derivatives have demonstrated their ability to bind to DNA. This binding is often characterized by changes in the spectroscopic properties of the quinoline compound upon interaction with DNA. For example, a new series of benzo- and tetrahydrobenzo[h]quinoline derivatives were designed as DNA-intercalating antitumor agents. Their interaction with calf thymus DNA (CT-DNA) was confirmed using UV and fluorescence spectroscopy.

The mechanism often involves the insertion of the flat aromatic quinoline core between the DNA base pairs, a process known as intercalation. This can lead to a distortion of the DNA helix, interfering with the function of enzymes that act on DNA, such as DNA and RNA polymerases and topoisomerases. biorxiv.org Some quinoline-based compounds have been shown to inhibit DNA methyltransferases by interacting with the DNA substrate. nih.gov

Receptor Interactions and Modulation

Quinoline derivatives have been synthesized and evaluated for their ability to interact with and modulate various receptors, indicating the potential for this compound-based compounds to be developed as receptor-targeted agents.

Research has shown that certain quinoline derivatives can act as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Depending on the specific substitutions, these compounds can exhibit either antagonistic or agonistic activity and can show selectivity for different nAChR subtypes, such as α7 and α4β2. nih.gov

Furthermore, derivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been synthesized and tested for their affinity to dopamine (B1211576) receptors. nih.gov These studies revealed that some of these compounds could displace radiolabeled ligands from D2 dopamine receptors, indicating a direct interaction. nih.gov The affinity was found to be dependent on the nature of the N-alkyl substituents. nih.gov

Other studies have focused on developing quinoline derivatives as antagonists for neurokinin receptors, such as the NK-2 and NK-3 receptors, which are implicated in various physiological processes. acs.orggoogle.com

Interference with Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis)